Enramycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Enramycin A is a peptide antibiotic known for its strong activity against Gram-positive bacteria. It is particularly effective against harmful intestinal Clostridium, showcasing its potential as a new feed additive with significant market potential. The unique molecular structure of this compound contributes to its antibacterial mechanism and its standing in the domestic market, with ongoing research focused on its preparation methods (Du Zhi-gan, 2013).

Synthesis Analysis

The synthesis of this compound involves complex processes that include macroporous resin adsorption and reversed phase chromatography purification. A study demonstrated a new purification process for this compound using AB-8 macroporous resin for pre-purification, followed by effective separation of this compound and B through C18 reversed phase chromatography. This method achieved purities up to 98.5% for this compound, with a yield of 29.2%, offering a useful reference for high-purity preparation of this compound (Wu Jiaxin et al., 2014).

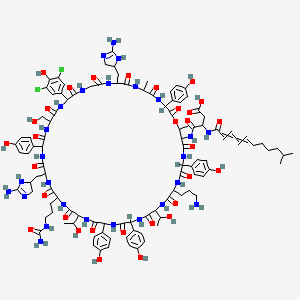

Molecular Structure Analysis

This compound's effectiveness is attributed to its unique molecular structure, which allows for a strong inhibitory effect on Gram-positive bacteria, particularly harmful intestinal Clostridium. The structure contributes to its function as an antibiotic and its application as a feed additive. The ongoing research in the field aims to further understand and utilize its molecular composition for enhanced antibacterial applications (Du Zhi-gan, 2013).

Aplicaciones Científicas De Investigación

Antibiótico para Ganado

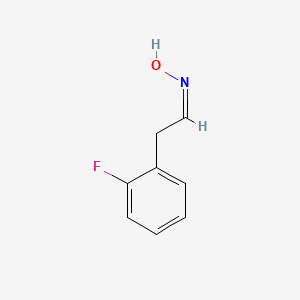

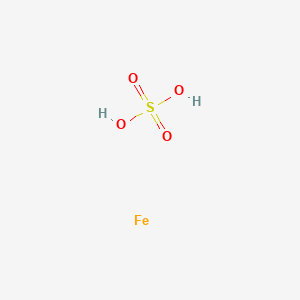

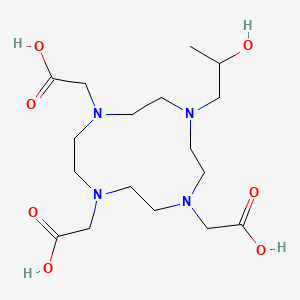

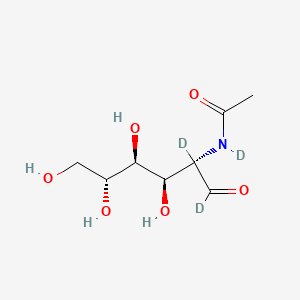

Enramycin A se utiliza ampliamente como aditivo para piensos para ganado, como aves de corral y cerdos {svg_1} {svg_2}. Ayuda a prevenir infecciones bacterianas, acelerar las tasas de crecimiento y aliviar las reacciones de estrés {svg_3}.

Prevención de la Enteritis Necrótica

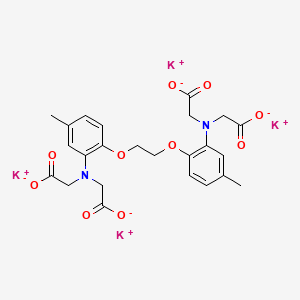

This compound es eficaz contra patógenos intestinales grampositivos, especialmente Clostridium perfringens {svg_4}. Se utiliza para prevenir la enteritis necrótica inducida por estos patógenos en cerdos y pollos {svg_5}.

Inhibición de la Biosíntesis de la Pared Celular

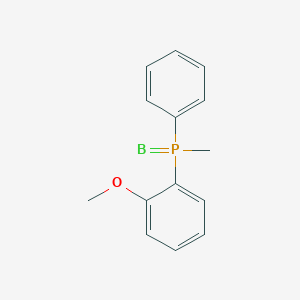

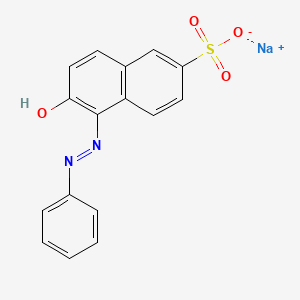

This compound actúa como un inhibidor de la enzima MurG {svg_6}. MurG es esencial para la biosíntesis de la pared celular en bacterias grampositivas. Al inhibir este paso, la integridad de la pared celular se ve gravemente comprometida, lo que lleva a la lisis celular {svg_7}.

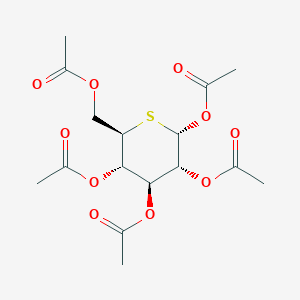

Detección de Residuos de Enramycin

Se ha desarrollado un nuevo ensayo inmunoabsorbente ligado a enzimas competitivo indirecto (ic-ELISA) basado en anticuerpos monoclonales (mAb) sensible y específico para detectar residuos de enramycin en tejidos animales comestibles {svg_8}. Esto es crucial para garantizar la seguridad alimentaria.

Promotor del Crecimiento Antibiótico

This compound se ha utilizado como un promotor del crecimiento antibiótico (AGP) añadido a los piensos avícolas para mejorar la producción {svg_9}.

Capacidad Antibacteriana

This compound exhibe una mayor capacidad antibacteriana en comparación con otros componentes de la enramycin {svg_10}. Esto lo convierte en una herramienta valiosa para combatir infecciones bacterianas en animales.

Mecanismo De Acción

Enramycin A acts as an inhibitor of the enzyme MurG, which is essential for cell wall biosynthesis in Gram-positive bacteria . MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis. Inhibiting this step greatly compromises cell wall integrity leading to cell lysis .

Safety and Hazards

Direcciones Futuras

Enramycin A has been found to be very effective against Gram-positive gut pathogens . A research developed a new sensitive and specific monoclonal antibody (mAb)-based indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) to detect enramycin residues in edible animal tissues . This could be a promising direction for future research and applications.

Propiedades

IUPAC Name |

4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H138Cl2N26O31/c1-50(2)15-11-9-7-8-10-12-18-76(144)121-74(45-78(146)147)94(154)129-81-54(6)166-104(164)87(59-27-37-67(143)38-28-59)135-89(149)51(3)118-92(152)72(43-61-46-116-105(111)119-61)122-77(145)48-115-96(156)86(60-41-68(108)88(148)69(109)42-60)131-95(155)75(49-136)126-101(161)82(55-19-29-63(139)30-20-55)130-93(153)73(44-62-47-117-106(112)120-62)125-90(150)71(17-14-40-114-107(113)165)123-97(157)79(52(4)137)128-102(162)84(57-23-33-65(141)34-24-57)134-103(163)85(58-25-35-66(142)36-26-58)132-98(158)80(53(5)138)127-91(151)70(16-13-39-110)124-100(160)83(133-99(81)159)56-21-31-64(140)32-22-56/h8,10,12,18-38,41-42,50-54,61-62,70-75,79-87,136-143,148H,7,9,11,13-17,39-40,43-49,110H2,1-6H3,(H,115,156)(H,118,152)(H,121,144)(H,122,145)(H,123,157)(H,124,160)(H,125,150)(H,126,161)(H,127,151)(H,128,162)(H,129,154)(H,130,153)(H,131,155)(H,132,158)(H,133,159)(H,134,163)(H,135,149)(H,146,147)(H3,111,116,119)(H3,112,117,120)(H3,113,114,165) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZGNBNNEDCXBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CN=C(N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CN=C(N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)C=CC=CCCCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H138Cl2N26O31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Enramycin A exert its antimicrobial activity?

A1: this compound primarily targets bacterial cell wall synthesis. It binds to undecaprenol, a lipid carrier molecule crucial for peptidoglycan synthesis, thereby disrupting cell wall formation and leading to bacterial cell death. []

Q2: Does this compound exhibit bacteriostatic or bactericidal effects?

A2: Research suggests that this compound can display both bacteriostatic and bactericidal effects, depending on the bacterial strain and concentration used. It has been shown to be bactericidal against certain strains, while exhibiting bacteriostatic effects against others. [, ]

Q3: What is the impact of this compound on cardiolipin content in bacteria?

A3: Studies indicate that this compound, particularly when exhibiting bactericidal activity, can lead to an increase in cardiolipin content within bacteria. This increase is often accompanied by a decrease in phosphatidylglycerol levels. []

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. Further investigation into its chemical structure is needed to determine these parameters.

Q5: How stable is this compound under different storage conditions?

A5: The provided research primarily focuses on the in vivo application of this compound. While it is known to be stable in feed, further research is needed to understand its stability under various storage conditions, such as temperature, humidity, and light exposure.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A6: Enramycin is poorly absorbed from the intestinal lumen when consumed orally. [] A study investigating Enramycin residues in broiler chickens found no detectable levels in muscle and skin, while low levels were detected in the liver and kidney, indicating limited systemic distribution. [] Further research is needed to fully elucidate its ADME profile.

Q7: Has this compound shown efficacy in any specific animal models?

A7: Numerous studies have investigated the effects of this compound on broiler chickens. Results indicate potential benefits for growth performance, feed efficiency, and gut health. [, , , , , , ] Research in rabbits has also shown potential benefits for growth performance and nutrient digestibility. []

Q8: Are there any known mechanisms of resistance to this compound?

A8: While the provided research does not specifically address this compound resistance mechanisms, a study on Escherichia coli found that deletion of the lipoprotein gene rlpA increased susceptibility to several antibiotics, including Enramycin. [] This finding suggests that alterations in bacterial cell wall structure could potentially contribute to resistance. Further research is needed to fully understand the development and spread of resistance to this compound.

Q9: What analytical methods are used to detect and quantify this compound?

A9: High-performance liquid chromatography (HPLC) with UV detection is commonly used for the detection and quantification of this compound in various matrices, including animal tissues and feed. [, , ] Further advancements in analytical techniques, such as LC-MS/MS, may offer enhanced sensitivity and selectivity for analyzing this compound residues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.